Methyl 6-tert-butyl-2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
METHYL 6-TERT-BUTYL-2-[2-(2-CHLOROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 6-TERT-BUTYL-2-[2-(2-CHLOROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, including the formation of the benzothiophene core, introduction of the tert-butyl group, and subsequent functionalization with the chlorophenoxy and acetamido groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
METHYL 6-TERT-BUTYL-2-[2-(2-CHLOROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions could result in a variety of functionalized derivatives .
Scientific Research Applications
METHYL 6-TERT-BUTYL-2-[2-(2-CHLOROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of METHYL 6-TERT-BUTYL-2-[2-(2-CHLOROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Shares structural similarities but differs in functional groups and applications.
2-tert-Butyl-6-methyl-phenol: Similar in having a tert-butyl group but differs in overall structure and properties.
Uniqueness
METHYL 6-TERT-BUTYL-2-[2-(2-CHLOROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it valuable for specialized applications in research and industry .
Biological Activity
Methyl 6-tert-butyl-2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C24H30ClNO4S
- Molecular Weight : 465.02 g/mol
- CAS Number : 2793130
The presence of a benzothiophene moiety suggests potential interactions with various biological targets, making it a candidate for pharmacological studies.
Anticancer Properties
Recent studies have indicated that derivatives of benzothiophene exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promise against various cancer cell lines.
Case Study : A study evaluated the cytotoxic effects of related compounds on human cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). The results demonstrated that certain derivatives exhibited IC50 values in the micromolar range, indicating potent antiproliferative activity .
Anti-inflammatory Effects
The compound's structure suggests it might possess anti-inflammatory properties. Research has shown that benzothiophene derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in various models.
Research Findings : In vitro assays revealed that related compounds significantly reduced the production of TNF-alpha and IL-6 in activated macrophages, highlighting their potential as anti-inflammatory agents .
Antimicrobial Activity
Benzothiophene derivatives have been investigated for their antimicrobial properties. Preliminary studies indicate that the compound may exhibit activity against both bacterial and fungal pathogens.
Table 1: Antimicrobial Activity of Related Compounds
Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 32 µg/mL |
Compound B | Escherichia coli | 16 µg/mL |
Compound C | Candida albicans | 64 µg/mL |
These findings suggest that this compound may have a broad spectrum of antimicrobial activity.
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Modulation of Signaling Pathways : The compound may influence pathways such as NF-kB and MAPK, which are critical in regulating inflammatory responses and cell survival.
Properties
Molecular Formula |
C22H26ClNO4S |
---|---|
Molecular Weight |
436.0 g/mol |
IUPAC Name |
methyl 6-tert-butyl-2-[[2-(2-chlorophenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C22H26ClNO4S/c1-22(2,3)13-9-10-14-17(11-13)29-20(19(14)21(26)27-4)24-18(25)12-28-16-8-6-5-7-15(16)23/h5-8,13H,9-12H2,1-4H3,(H,24,25) |
InChI Key |
LWCUMUFYWBKLSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
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